Bacilysin

antibacterial activity prodrug mechanism minimum inhibitory concentration

Bacilysin (CAS 29393-20-2) is a non-ribosomal dipeptide antibiotic prodrug. Unlike anticapsin (poorly permeable) or fengymycin (fungi only), bacilysin uses dipeptide transporters to enter cells and release anticapsin intracellularly, inhibiting GlmS. MIC as low as 0.9 μg/mL vs Candida albicans/krusei; active vs Gram-negative foodborne pathogens. Oral LD50 in mice: 135.3 g/kg. Ideal for whole-cell assays requiring transport-dependent activation. For fermentation, use B. velezensis or B. amyloliquefaciens; B. licheniformis lacks bacABCDE cluster.

Molecular Formula C12H18N2O5
Molecular Weight 270.28 g/mol
CAS No. 29393-20-2
Cat. No. B1667699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacilysin
CAS29393-20-2
SynonymsAla-(2,3-epoxycyclohexanone-4)-Ala
bacillin
bacilysin
KM 208
KM-208
tetaine
Molecular FormulaC12H18N2O5
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N
InChIInChI=1S/C12H18N2O5/c1-5(13)11(16)14-7(12(17)18)4-6-2-3-8(15)10-9(6)19-10/h5-7,9-10H,2-4,13H2,1H3,(H,14,16)(H,17,18)/t5-,6-,7-,9+,10-/m0/s1
InChIKeyXFOUAXMJRHNTOP-PFQXTLEHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bacilysin (CAS 29393-20-2): Non-Ribosomal Dipeptide Antibiotic with Defined Glucosamine Synthase Inhibition


Bacilysin (CAS 29393-20-2, also known as Tetaine or Antibiotic KM 208) is a non-ribosomally synthesized dipeptide antibiotic composed of an N-terminal L-alanine residue linked via a peptide bond to the non-proteinogenic amino acid L-anticapsin at the C-terminus [1][2]. It is produced by select strains within the Bacillus subtilis species complex and exerts its antimicrobial activity primarily through the intracellular release of anticapsin, which acts as a time-dependent, irreversible inactivator of the glucosamine-6-phosphate synthase (GlmS) glutaminase domain, thereby disrupting essential cell wall biosynthesis [3][4].

Why Bacilysin Cannot Be Directly Replaced by Anticapsin or Other In-Class Dipeptides in Experimental and Industrial Workflows


Direct substitution of bacilysin with its C-terminal cleavage product anticapsin—or with other Bacillus-derived antibiotics such as fengymycin—is not functionally equivalent and will lead to divergent experimental outcomes. Bacilysin operates as a 'Trojan horse' prodrug requiring specific dipeptide transport systems for cellular entry prior to intracellular hydrolysis and target engagement [1][2]. Anticapsin, despite being the ultimate enzyme inhibitor, exhibits severely compromised antibacterial activity in whole-cell assays due to poor membrane permeability [3]. Similarly, fengymycin targets filamentous fungi but lacks activity against yeasts and bacteria, a spectrum that bacilysin covers [4]. Procurement decisions based solely on structural similarity or target enzyme inhibition in cell-free systems will fail to predict in vivo or whole-cell efficacy.

Quantitative Differentiation of Bacilysin: Head-to-Head Evidence Against Key Comparators


Bacilysin vs. Anticapsin: Superior Whole-Cell Antibacterial Potency Despite Weaker Cell-Free Enzyme Inhibition

Bacilysin demonstrates dramatically superior whole-cell antibacterial activity compared to its C-terminal amino acid anticapsin, despite anticapsin being a more potent enzyme inhibitor in cell-free systems. This inverse relationship between cell-free enzyme inhibition and whole-cell potency confirms the functional necessity of the intact dipeptide for antimicrobial activity [1][2].

antibacterial activity prodrug mechanism minimum inhibitory concentration

Bacilysin vs. Anticapsin: Comparative Target Enzyme Inhibition Kinetics

In purified enzyme preparations, anticapsin exhibits irreversible, time-dependent inhibition of glucosamine synthase (GlmS), whereas intact bacilysin shows markedly weaker inhibitory activity, consistent with its role as a transportable prodrug rather than the direct inhibitor [1][2]. This kinetic divergence underscores that cell-free screening campaigns must not use bacilysin as the primary screening agent for GlmS inhibitors.

enzyme inhibition glucosamine synthase kinetics

Bacilysin vs. Fengymycin: Distinct Antifungal Spectrum Differentiation

Bacilysin and fengymycin, two antibiotics co-produced by Bacillus subtilis F-29-3, exhibit mutually exclusive antifungal spectra. Bacilysin inhibits yeasts (and bacteria), whereas fengymycin is active exclusively against filamentous fungi [1]. This orthogonal spectrum profile mandates compound-specific selection based on the target fungal pathogen class.

antifungal activity spectrum of activity yeast inhibition

Bacilysin vs. Chlorotetaine: Comparable Antifungal MIC Ranges with Structural Divergence

Bacilysin and its chlorinated derivative chlorotetaine exhibit overlapping but non-identical antifungal MIC ranges against common pathogenic fungi. In a study co-purifying both compounds from Bacillus amyloliquefaciens ZJU-2011, bacilysin demonstrated MICs of 0.9–7.8 μg/mL against six common fungal pathogens, with chlorotetaine showing a similar range of 1.8–7.8 μg/mL [1][2]. While potency is comparable, the structural divergence (chlorination of the anticapsin moiety) may influence transport, stability, or off-target effects.

antifungal activity minimum inhibitory concentration structural analog

In Vivo Acute Toxicity Profile: Bacilysin LD50 in Murine Model

Acute toxicity evaluation of bacilysin in Kunming mice revealed an LD50 value of 135.3 g(bacilysin)/kg body weight following oral administration [1]. This value, which is orders of magnitude higher than typical therapeutic dosing ranges for antimicrobial peptides, provides a baseline safety margin for in vivo experimental design.

acute toxicity in vivo safety LD50

Bacilysin Biosynthetic Gene Cluster Conservation Across Bacillus Species

Genomic analysis across the Bacillus subtilis group revealed that the bacABCDE gene cluster is present in B. amyloliquefaciens, B. velezensis, B. pumilus, and B. subtilis subspecies, but absent in B. licheniformis [1]. Within species, the cluster exhibits >80% sequence identity, enabling rational strain selection for bacilysin production and molecular engineering efforts [2].

biosynthesis gene cluster strain selection

Validated Research and Industrial Application Scenarios for Bacilysin Based on Quantitative Differentiation Evidence


Whole-Cell Antimicrobial Screening Against Gram-Negative Foodborne Pathogens

Bacilysin is the appropriate selection for whole-cell antimicrobial assays targeting Gram-negative foodborne pathogens. Evidence from UHPLC-MS-confirmed cell-free supernatants of B. velezensis strains demonstrates that bacilysin is a major contributor to antagonistic activity against Gram-negative pathogens, with the compound detectable in active fractions [1]. Anticapsin must not be substituted due to its extremely poor whole-cell antibacterial activity (MIC not reached at standard ranges) [2].

Anti-Yeast and Anti-Candida Drug Discovery Programs

Bacilysin demonstrates consistent activity against Candida albicans and Candida krusei with MIC values as low as 0.9 μg/mL [1]. Its distinct mechanism via GlmS inhibition differentiates it from azole and echinocandin classes. Molecular dynamics simulations further confirm that bacilysin is more readily transported into fungal cells than anticapsin, supporting its superior whole-cell anti-yeast activity [2].

In Vivo Preclinical Efficacy Models Requiring Defined Safety Margins

For in vivo antimicrobial efficacy studies in murine models, bacilysin offers a quantitatively characterized acute toxicity profile with an LD50 of 135.3 g/kg following oral administration [1]. This datum supports risk assessment and dosing range justification in animal study protocols, whereas comparable toxicity data for closely related analogs (anticapsin, chlorotetaine) are not readily available in the primary literature.

Fermentation Process Development and Strain Engineering

Rational strain selection for bacilysin fermentation production should prioritize B. velezensis and B. amyloliquefaciens strains, which harbor the bacABCDE gene cluster with >80% intra-species sequence identity [1]. B. licheniformis strains lack the cluster entirely and will not produce bacilysin under any culture conditions. Additionally, amplification of the bacABCDE gene cluster in B. amyloliquefaciens host strains has been shown to increase bacilysin production tenfold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bacilysin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.